![molecular formula C14H15N3OS2 B1194343 1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)
1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea is an aromatic amide and a member of thiophenes.
Scientific Research Applications
Synthesis and Characterization
- Molecular Structure Analysis : The compound 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized and characterized by spectroscopy, elemental analysis, and X-ray crystallography, revealing a thioamide tautomer structure with anti-disposition of thioamide-N-H atoms and an L-shaped molecular conformation (Yeo & Tiekink, 2019).
Chemical Reactions and Derivatives
- Reactions with Aminomethyl Cyclopentanols : Thiourea derivatives have been prepared from aminomethyl cyclopentanols and phenyl isothiocyanate, leading to 1,3-heterocycles with trans-anellation, showing unique ring closure behavior (Fülöp, Bernáth, & Sohár, 1985).
- Herbicidal Activities : N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea demonstrated significant herbicidal activities against certain plant species (Fu-b, 2014).
Biochemical and Pharmaceutical Applications
- Chiral Solvating Agents : Thiourea derivatives have been used as chiral solvating agents (CSAs) in NMR spectroscopy for enantiodifferentiation of amino acid derivatives (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
- Synthesis of Rhenium(V) Oxo Complexes : A novel class of thiol-amide-thiourea (TATU) ligands was developed for preparing Re(V)O complexes, marking the first high-valent transition metal complexes with bidentate thiourea coordination (Lipowska, Hansen, Taylor, & Marzilli, 1996).
Chemical Properties and Applications
- Binding Behavior towards Mercury Ion : Certain thiourea derivatives exhibited specific binding behavior towards the mercury ion, highlighting their potential application in metal ion sensing and removal (Ngah, Zakariah, Hassan, Yamin, Sapari, & Hasbullah, 2017).
- Catalysis of Asymmetric Reactions : Thiourea-modified peptides have been employed to catalyze highly enantioselective 1,4-addition reactions, demonstrating their utility in asymmetric synthesis (Sato, Umeno, Ueda, Kato, Doi, & Tanaka, 2021).
properties
Product Name |
1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea |
---|---|
Molecular Formula |
C14H15N3OS2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C14H15N3OS2/c1-9-5-3-4-6-12(9)15-14(19)17-16-13(18)11-7-10(2)20-8-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |
InChI Key |
QVZUXRAEAHDNBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CSC(=C2)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CSC(=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.